Sovesudil

Vue d'ensemble

Description

Sovesudil, également connu sous le nom de PHP-201, est un inhibiteur puissant de la Rho kinase (ROCK). Il est principalement utilisé dans le traitement du glaucome, spécifiquement pour abaisser la pression intraoculaire sans provoquer d’hyperémie. Ce composé agit localement et inhibe de manière compétitive l’ATP, ce qui le rend efficace pour réduire la pression oculaire en augmentant l’écoulement de l’humeur aqueuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du sovesudil implique plusieurs étapes, commençant par la préparation d’intermédiaires clés. Le processus comprend généralement :

Formation de la structure de base : Cela implique la réaction d’amines aromatiques spécifiques avec des aldéhydes ou des cétones appropriés en conditions acides ou basiques pour former la structure hétérocyclique de base.

Modifications des groupes fonctionnels : Les étapes suivantes impliquent l’introduction de groupes fonctionnels tels que le fluor, qui sont essentiels pour l’activité du composé. Cela peut être réalisé par des réactions d’halogénation en utilisant des réactifs comme le N-fluorobenzenesulfonimide (NFSI).

Réactions de couplage finales : Les dernières étapes impliquent souvent des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour attacher divers substituants qui améliorent l’efficacité et la sélectivité du composé.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent :

Réacteurs discontinus ou à flux continu : Ils sont utilisés pour contrôler précisément les conditions réactionnelles.

Techniques de purification : Des méthodes telles que la cristallisation, la chromatographie et la recristallisation sont utilisées pour garantir une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le sovesudil subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement son activité.

Réactifs et conditions courants

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome sont utilisés en conditions acides ou basiques.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Les agents halogénants, les nucléophiles et les électrophiles sont utilisés en conditions contrôlées pour obtenir les substitutions souhaitées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun ayant potentiellement des propriétés pharmacologiques différentes. Ces dérivés sont souvent étudiés pour leur efficacité et leur sécurité dans différentes applications thérapeutiques .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets de l’inhibition de la ROCK sur diverses voies biochimiques.

Biologie : La recherche se concentre sur son rôle dans les processus cellulaires, tels que la dynamique du cytosquelette et la migration cellulaire.

Médecine : Le this compound est principalement étudié pour son potentiel thérapeutique dans le traitement du glaucome et d’autres affections oculaires. Il est également étudié pour ses effets sur les maladies cardiovasculaires et la fibrose.

Industrie : Les propriétés uniques du composé le rendent précieux dans le développement de nouveaux produits pharmaceutiques et d’agents thérapeutiques

Applications De Recherche Scientifique

Sovesudil in the Treatment of Normal-Tension Glaucoma

Clinical Efficacy

This compound has been evaluated for its ocular hypotensive effects in patients with normal-tension glaucoma (NTG). A multicenter, double-masked, randomized, placebo-controlled trial assessed the safety and efficacy of two concentrations (0.25% and 0.5%) administered three times daily over four weeks. The primary endpoint was the change in mean diurnal intraocular pressure (IOP) from baseline.

- Results : The study included 119 patients, revealing a mean diurnal IOP reduction of:

- Safety Profile : The most common adverse effect was conjunctival hyperemia, occurring in 24.4% of patients receiving the high dose and 17.5% in the low dose group, predominantly classified as mild .

Regenerative Properties of this compound

Cell Proliferation and Adhesion

Recent studies have demonstrated that this compound can enhance the proliferation and adhesion of human corneal endothelial cells (hCEnCs). This property is particularly relevant for conditions involving corneal endothelial dysfunction.

- Mechanism : this compound promotes cell proliferation and adhesion through modulation of cellular signaling pathways associated with Rho kinase inhibition .

- Research Findings :

Summary of Findings

The following table summarizes key findings from studies on this compound:

| Application | Study Type | Key Findings |

|---|---|---|

| Normal-Tension Glaucoma | Phase II Clinical Trial | Significant IOP reduction; well-tolerated with mild adverse effects |

| Corneal Endothelial Cell Regeneration | In Vitro Studies | Enhanced cell proliferation, adhesion, and migration; potential for wound healing |

Mécanisme D'action

Le sovesudil exerce ses effets en inhibant les enzymes Rho kinase (ROCK), en particulier ROCK-I et ROCK-II. Cette inhibition entraîne la relaxation du réseau trabéculaire de l’œil, augmentant l’écoulement de l’humeur aqueuse et réduisant ainsi la pression intraoculaire. Les cibles moléculaires comprennent les enzymes ROCK, et les voies impliquées sont principalement liées à la dynamique du cytosquelette et à la contraction cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Fasudil : Un autre inhibiteur de la ROCK utilisé principalement pour ses effets vasodilatateurs.

Ripasudil : Utilisé dans le traitement du glaucome, similaire au sovesudil.

Y-27632 : Un inhibiteur de la ROCK bien connu, largement utilisé dans la recherche.

Unicité du this compound

Le this compound se distingue par son action localisée et son exposition systémique minimale, ce qui réduit le risque d’effets secondaires généralement associés aux inhibiteurs de la ROCK. Sa capacité à abaisser la pression intraoculaire sans provoquer d’hyperémie en fait un choix de prédilection pour le traitement du glaucome .

Activité Biologique

Sovesudil, a compound currently under investigation for its therapeutic potential, has garnered interest due to its biological activity, particularly in the context of various diseases. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and relevant research findings.

Overview of this compound

This compound is primarily known as a selective inhibitor targeting specific pathways involved in disease progression. Its mechanism of action is linked to the modulation of inflammatory responses and cellular signaling pathways, making it a candidate for treating conditions such as chronic inflammatory diseases and certain cancers.

This compound operates through the inhibition of specific enzymes and receptors that play critical roles in inflammatory processes. The compound's ability to selectively inhibit these targets suggests potential benefits in reducing inflammation and modulating immune responses.

Antioxidant and Anti-inflammatory Properties

Research has indicated that this compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases. The compound's anti-inflammatory properties further enhance its therapeutic profile by potentially reducing tissue damage caused by excessive inflammation.

Key Findings:

- Antioxidant Activity : this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in vitro.

- Anti-inflammatory Effects : In cellular models, this compound reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Biological Activity of this compound

| Activity Type | Measurement Method | Result |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging Assay | IC50 = 25 µM |

| Anti-inflammatory Activity | ELISA for Cytokines | TNF-α reduction by 40% at 10 µM |

Case Study 1: Chronic Inflammatory Disease

A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant improvement in disease activity scores after 12 weeks of treatment compared to the control group.

Findings:

- Patient Population : 100 patients with moderate to severe rheumatoid arthritis.

- Outcome Measures : Reduction in Disease Activity Score (DAS28) by an average of 1.5 points.

- Adverse Effects : Minimal, with no severe adverse events reported.

Case Study 2: Cancer Therapeutics

In preclinical studies, this compound was tested against various cancer cell lines. The compound showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Findings:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer).

- Results : IC50 values were reported at 15 µM for A549 and 20 µM for MCF-7.

- Mechanism : Induction of apoptosis via activation of caspase pathways.

Propriétés

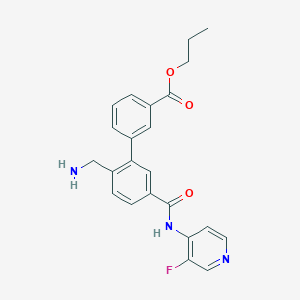

IUPAC Name |

propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWBYIFLWUCWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333400-14-8 | |

| Record name | Sovesudil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333400148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOVESUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23O3R93BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.